2-Bromo-2'-methoxybenzophenone

Übersicht

Beschreibung

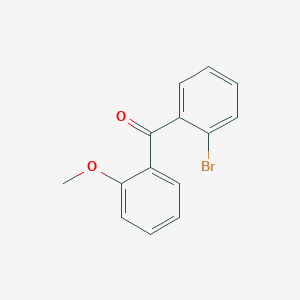

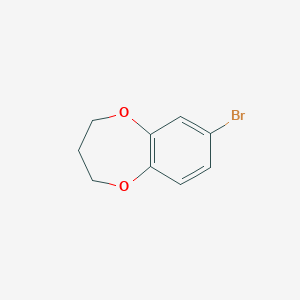

2-Bromo-2’-methoxybenzophenone is an organic compound with the molecular formula C14H11BrO2 . It has a molecular weight of 291.14 .

Molecular Structure Analysis

The molecular structure of 2-Bromo-2’-methoxybenzophenone consists of a benzophenone core with a bromo group on one phenyl ring and a methoxy group on the other . The InChI code for this compound is 1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 .Physical And Chemical Properties Analysis

2-Bromo-2’-methoxybenzophenone has a melting point of 65-67 degrees Celsius . The compound is likely to be a solid at room temperature given its melting point.Wissenschaftliche Forschungsanwendungen

Organic Synthesis and Chemical Analysis

2-Bromo-2'-methoxybenzophenone serves as a pivotal intermediate in organic synthesis, including the preparation of complex molecules. Its bromine and methoxy groups facilitate further chemical transformations, such as Suzuki coupling reactions, which are fundamental in constructing biaryl structures prevalent in pharmaceuticals and organic materials. For example, the synthesis of methyl 4-bromo-2-methoxybenzoate from 4-bromo-2-fluorotoluene through bromination and hydrolysis processes highlights its utility in generating derivatives for further chemical studies or drug synthesis, offering a yield of about 47% and purity of 99.8% (Chen, 2008)(Chen Bing-he, 2008).

Material Science and Photodynamic Therapy

In material science, derivatives of 2-Bromo-2'-methoxybenzophenone are employed in the design of photosensitive materials. For instance, zinc phthalocyanine derivatives synthesized for photodynamic therapy applications exhibit promising properties, such as high singlet oxygen quantum yield, essential for Type II mechanisms in cancer treatment (Pişkin et al., 2020)(M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020). These findings underscore the potential of 2-Bromo-2'-methoxybenzophenone derivatives in developing novel therapeutic agents and functional materials.

Environmental Chemistry

The compound's derivatives are also pertinent in environmental chemistry, particularly in studying the degradation behavior of benzophenone UV filters in aquatic environments. For example, the determination of hydroxylated benzophenone UV absorbers in water samples through solid-phase extraction and liquid chromatography-tandem mass spectrometry (LC-MS/MS) elucidates the environmental fate of sunscreen agents, highlighting the method's sensitivity and applicability for tracking organic pollutants in natural waters (Negreira et al., 2009)(N. Negreira, I. Rodríguez, M. Ramil, E. Rubí, & R. Cela, 2009).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2-bromophenyl)-(2-methoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrO2/c1-17-13-9-5-3-7-11(13)14(16)10-6-2-4-8-12(10)15/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRXWKWVDVVPSSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C2=CC=CC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70577335 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-2'-methoxybenzophenone | |

CAS RN |

131118-02-0 | |

| Record name | (2-Bromophenyl)(2-methoxyphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70577335 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3S,4S)-3,4-Bis{[4-(benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139886.png)

![4-{[4-(Benzyloxy)-3-methoxyphenyl]methyl}oxolan-2-one](/img/structure/B139890.png)

![(3aR,6R,6aR)-6-(hydroxymethyl)spiro[6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxole-2,1'-cyclohexane]-4-one](/img/structure/B139903.png)